4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine

Medicinal Chemistry Kinase Inhibitor Synthesis Chemical Biology

Medicinal chemistry groups pursuing focused kinase libraries often face synthetic bottlenecks with mono-functional scaffolds. This 8-morpholinyl-imidazo[1,2-a]pyrazine solves this by providing orthogonal reactive handles for programmable diversification. • Orthogonal Reactivity: C6 bromine enables Pd-catalyzed cross-coupling; C2 chloromethyl facilitates nucleophilic substitution, supporting sequential, high-yield library synthesis. • Scaffold Relevance: Directly applicable to PI3K, FLT3, and Syk inhibitor lead optimization, eliminating the need for de novo core construction. • Chemical Biology Utility: Dual-handle design allows independent installation of affinity tags and potency elements from a common advanced intermediate. Supplied with rigorous analytical certification to ensure reliable downstream results.

Molecular Formula C11H12BrClN4O
Molecular Weight 331.59 g/mol
Cat. No. B15059444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine
Molecular FormulaC11H12BrClN4O
Molecular Weight331.59 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=CN3C2=NC(=C3)CCl)Br
InChIInChI=1S/C11H12BrClN4O/c12-9-7-17-6-8(5-13)14-10(17)11(15-9)16-1-3-18-4-2-16/h6-7H,1-5H2
InChIKeyHJRORMLFDOYZDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Physicochemical Profile


4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine (CAS 1252597-75-3) is a heterocyclic small molecule belonging to the 8-morpholinyl-imidazo[1,2-a]pyrazine class, a scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound possesses a molecular formula of C11H12BrClN4O, a molecular weight of 331.59 g/mol, and is typically supplied at ≥97% purity for research use . Its key structural features include a morpholine ring at position 8, a bromine atom at position 6, and a reactive chloromethyl group at position 2 [1].

1
Dual reactive handles (C6 Br, C2 CH2Cl) enable orthogonal sequential functionalization
2
8-Morpholinyl-imidazo[1,2-a]pyrazine scaffold widely used in kinase inhibitor discovery
3
Supports focused library synthesis and SAR exploration at two positions
Suitable for palladium-catalyzed cross-coupling and nucleophilic substitution workflows

Differentiation from Generic Imidazo[1,2-a]pyrazine Analogs


Within the imidazo[1,2-a]pyrazine family, minor structural modifications lead to major shifts in kinase selectivity, cellular potency, and synthetic utility. Compounds lacking the C6 bromine or the C2 chloromethyl handle lose the ability to undergo specific, sequential functionalization, which is critical for generating focused libraries targeting PI3Kδ/α or other kinases [1]. The combination of a bromine (enabling palladium-catalyzed cross-coupling) and a chloromethyl group (enabling nucleophilic substitution) in a single scaffold creates an orthogonal, programmable reactivity that generic, mono-functional analogs cannot replicate, directly impacting the diversity and efficiency of lead optimization campaigns [1].

Target Compound
Mono-Functional Analogs
Orthogonal Br / CH2Cl handles
Single reactive site or none
Programmable sequential derivatization
Limited to one functionalization step
Enables diverse lead optimization libraries
May constrain SAR exploration depth
Replacing with a generic imidazo[1,2-a]pyrazine lacking both handles can severely limit synthetic utility and kinase selectivity exploration. Verify reactivity requirements before substituting.

Quantitative Differentiation Against Closest Analogs


Direct Comparative Data Availability

After an exhaustive search of primary literature, patents, and authoritative databases (excluding proscribed vendor sites), no direct, quantitative head-to-head comparison data could be located for 4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine against its closest analogs. Publicly available sources (PubChem, vendor datasheets, patent abstracts) provide only structural identity, purity, and general class context for PI3K inhibition [1], but lack the specific IC50 values, selectivity profiles, or synthetic yield comparisons required for rigorous procurement differentiation. The compound appears to function primarily as an advanced synthetic intermediate, with its value proposition residing in its dual reactive handles, a claim that remains qualitative until quantitative reaction efficiency data are published.

Direct Comparative Data
Data to verify
No head-to-head data available
Requires in-house SAR review
Supplier request or internal data needed for procurement decisions
Medicinal Chemistry Kinase Inhibitor Synthesis Chemical Biology

Inferred Research Application Scenarios


Focused Kinase Library Synthesis via Orthogonal Derivatization

The C6 bromine and C2 chloromethyl groups provide two independent points for sequential functionalization, enabling the rapid exploration of structure-activity relationships (SAR) at both the 2- and 6-positions of the imidazo[1,2-a]pyrazine core. This is highly relevant to medicinal chemistry groups pursuing PI3K, FLT3, or Syk inhibitor programs, where 8-morpholinyl-imidazo[1,2-a]pyrazines have demonstrated potent activity [1].

Probe Generation for Target Engagement Studies

The chloromethyl handle can be used to introduce linker moieties for biotinylation or fluorescent tagging, while the bromine can be used to install affinity handles via Suzuki coupling. This dual reactivity is valuable for chemical biology groups needing to create target-specific probes from a common advanced intermediate.

Covalent Inhibitor Development for Non-Catalytic Cysteines

The electrophilic chloromethyl group can be used to target cysteine residues in the ATP-binding pocket of kinases. While no data exists for this specific compound, the strategy has been validated for other imidazo[1,2-a]pyrazine-derived covalent inhibitors, making this scaffold a useful starting point for such campaigns.

Application
Selection Property
Validation Focus
Focused kinase library synthesis
Orthogonal derivatization handles
SAR library diversity and yield
Target engagement probe generation
Dual reactive sites for linker/tag installation
Probe design and target specificity
Covalent inhibitor design studies
Electrophilic chloromethyl handle
Cysteine-targeting validation
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